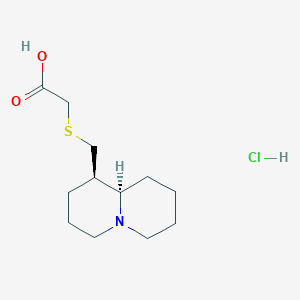

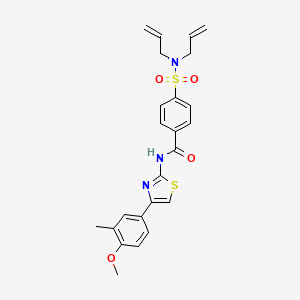

![molecular formula C12H16ClNO3S B2692002 4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 866150-16-5](/img/structure/B2692002.png)

4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.77 . This product is intended for research use only.

Synthesis Analysis

While specific synthesis methods for “4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine” were not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of piperazine derivatives, which could be relevant, involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Applications De Recherche Scientifique

Oxidative Reactivity and Catalytic Applications

Research on oxorhenium(V) complexes with phenolate-oxazoline ligands shows the influence of ligand structure on O-atom-transfer reactivity, highlighting the role of sulfone groups in catalytic processes. The study demonstrates differences in activity based on ligand orientation and provides insight into the mechanisms of oxidation reactions facilitated by such complexes (Schachner et al., 2014).

Materials Science: Fuel Cell and Luminescent Applications

Sulfonated poly(arylene ether sulfone)s block copolymers with fluorenyl groups, synthesized for fuel-cell applications, exhibit high proton conductivity and mechanical stability. This work underscores the utility of sulfone-containing polymers in developing efficient and durable materials for energy conversion (Bae et al., 2009). Additionally, bis-sulfone compounds have been utilized as hosts in blue-green organic light-emitting devices, showcasing the application of sulfone derivatives in the fabrication of high-efficiency electrophosphorescent materials (Kim et al., 2011).

Environmental and Analytical Chemistry

Studies on the aerobic oxidative desulfurization of benzothiophene and its derivatives using Anderson-type catalysts highlight the environmental applications of sulfone compounds in removing sulfur from hydrocarbon feeds, contributing to cleaner fuel technologies (Lu et al., 2010).

Organic Synthesis and Chemical Biology

Research into the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides demonstrates the chemical versatility of sulfonamide derivatives, exploring their potential in developing new antiviral agents (Chen et al., 2010). Furthermore, sulfonamide and sulfone groups have been incorporated into novel oxazolines for acaricidal and insecticidal activity, illustrating the application of these functional groups in agrochemical design (Yu et al., 2016).

Propriétés

IUPAC Name |

4-(2-chlorophenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTYCAYBBJRSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2691920.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2691921.png)

![tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2691922.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2691933.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2691938.png)

![Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2691939.png)